![molecular formula C17H19N3O B5513103 6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5513103.png)
6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
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Overview
Description
Synthesis Analysis
- The synthesis of similar pyridazine derivatives has been reported. For instance, compounds with various substitutions on the pyridazine ring, including methoxy groups, have been synthesized and examined for activity in the central nervous system (Barlin, Davies, Ireland, & Zhang, 1992).
Molecular Structure Analysis
- X-ray crystallography has been used to confirm the structure of pyridazine derivatives, providing insights into the molecular conformation of these compounds (Gómez et al., 1985).
Chemical Reactions and Properties
- Pyridazine compounds have shown varied reactivity, including ring-cleavage reactions when reacted with specific reagents (Gómez et al., 1985).
- Some pyridazine derivatives bind strongly to receptors in the brain, indicating their chemical affinity and reactivity (Barlin, Davies, & Ngu, 1988).
Physical Properties Analysis
- The physical properties of pyridazine derivatives, such as crystal structure and stability, can be elucidated through X-ray crystallography and other spectroscopic techniques (Gómez et al., 1985).
Chemical Properties Analysis
- The chemical properties, including reactivity and binding affinity, have been studied in various pyridazine derivatives. These compounds exhibit diverse chemical behaviors depending on their substitution patterns and reaction conditions (Barlin, Davies, & Ngu, 1988).
Scientific Research Applications
Synthesis and Central Nervous System Activity
Research into compounds structurally related to 6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has explored their synthesis and potential central nervous system activity. Studies have focused on synthesizing various derivatives and assessing their binding affinity to rat brain membranes, indicating potential applications in neuropharmacology (Barlin et al., 1994; Barlin et al., 1992).
Antiviral Activity
Another area of research involves evaluating related compounds for their antiviral properties. Studies have identified potent inhibitors of rhinoviruses, showcasing the therapeutic potential of these compounds in treating viral infections (Andries et al., 2005).
Anticancer Properties
Investigations into the anticancer properties of pyrrolo[1,2-a]pyrazine derivatives have revealed that certain compounds exhibit strong inhibitory effects on the viability of human lymphoma U937 cells. This research highlights the potential of these derivatives in developing new anticancer therapies (Kim et al., 2019).
Herbicidal Activities
Research into 4-(3-Trifluoromethylphenyl)pyridazine derivatives, which are structurally related to the compound , has demonstrated significant herbicidal and bleaching activities. This suggests potential agricultural applications for controlling weed growth and improving crop production (Xu et al., 2012; Xu et al., 2008).
Anti-inflammatory Activity
A series of novel pyrrolo[2,3-d]pyrimidine derivatives, related to the compound of interest, have been synthesized and shown to possess significant anti-inflammatory activities. This research paves the way for the development of new anti-inflammatory drugs (Mohamed et al., 2012).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many pyridazine derivatives have been studied for their pharmacological activities, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Future Directions
properties
IUPAC Name |
6-(4-methoxyphenyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-10-16-12(3)20(13(4)17(16)11(2)19-18-10)14-6-8-15(21-5)9-7-14/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXDGQYAKPLVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1C3=CC=C(C=C3)OC)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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